

Methyl 2-(bromomethyl)-5-chlorobenzoate CAS number 668262-52-0

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-(bromomethyl)-5-chlorobenzoate

Cat. No.: B1424934

[Get Quote](#)

An In-depth Technical Guide to **Methyl 2-(bromomethyl)-5-chlorobenzoate**

Introduction: A Versatile Building Block in Modern Synthesis

Methyl 2-(bromomethyl)-5-chlorobenzoate (CAS No. 668262-52-0) is a bifunctional aromatic compound that has emerged as a pivotal intermediate in synthetic organic chemistry.^[1] Its structure, featuring a reactive benzylic bromide and an electron-deficient aromatic ring substituted with a chloro group and a methyl ester, offers a unique combination of reactivity and stability. This guide provides an in-depth analysis of its synthesis, characterization, reactivity, and applications, with a focus on its utility for researchers and professionals in pharmaceutical and materials science development.^[1] The strategic placement of its functional groups makes it an ideal precursor for constructing complex molecular architectures, particularly in the synthesis of novel heterocyclic compounds and other biologically active molecules.^[1]

Physicochemical and Safety Profile

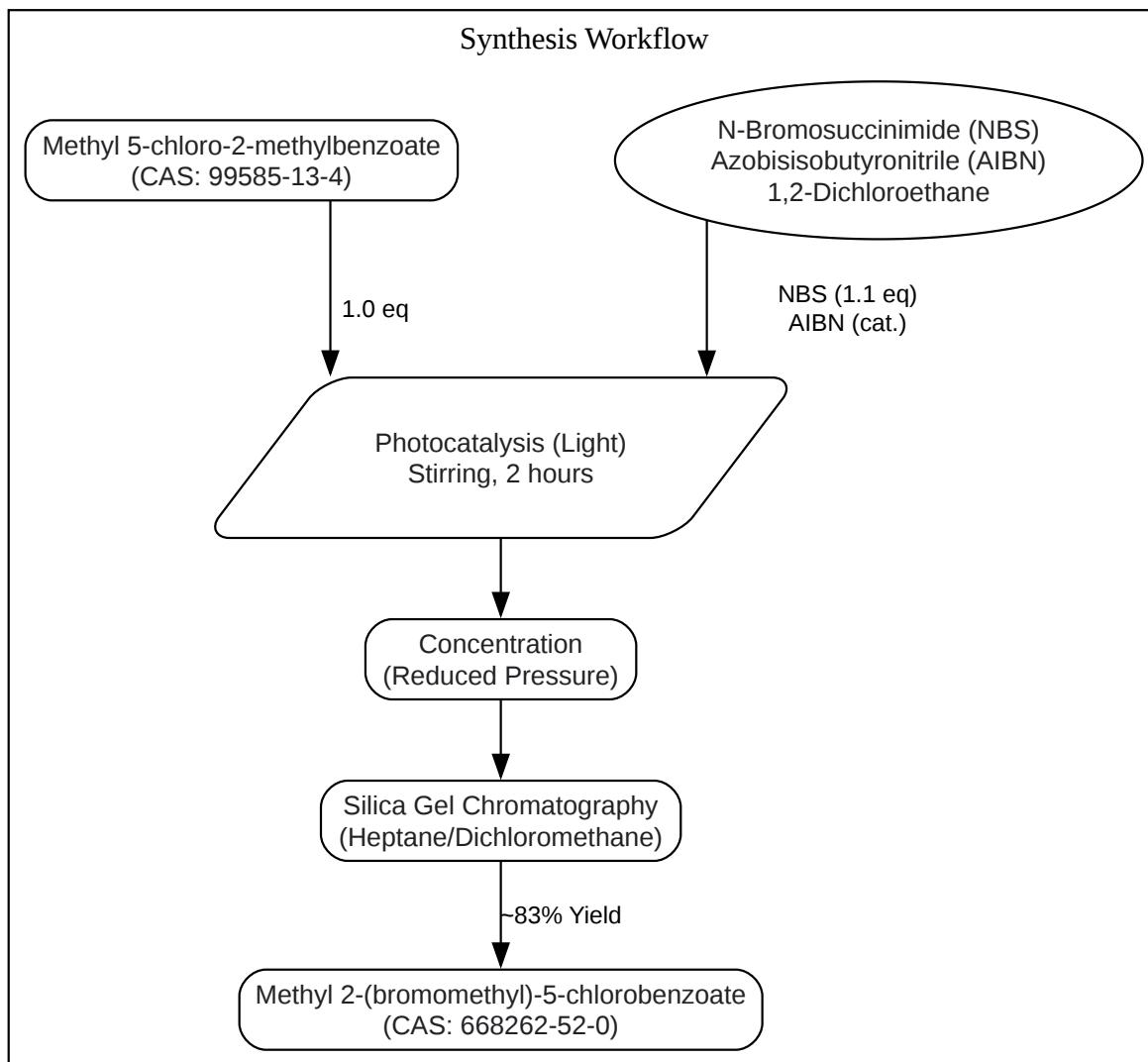
A comprehensive understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting. The key characteristics of **Methyl 2-(bromomethyl)-5-chlorobenzoate** are summarized below.

Table 1: Chemical and Physical Properties

Property	Value	Source(s)
CAS Number	668262-52-0	[1] [2] [3]
Molecular Formula	C ₉ H ₈ BrClO ₂	[1] [4]
Molecular Weight	263.52 g/mol	[1] [4]
Appearance	Light yellow solid	[1]
Purity	≥ 96%	[1]
Boiling Point	149-152 °C at 8 mmHg	[3]
Synonyms	2-Bromomethyl-5-chloro- benzoic acid methyl ester, 4- Chloro-2- (methoxycarbonyl)benzyl bromide	[3] [4]

| Storage Conditions | Store at 0-8 °C, under an inert atmosphere [\[1\]](#)[\[5\]](#) |

Table 2: GHS Hazard and Safety Information


Hazard Statement	Description	Source(s)
H302+H332	Harmful if swallowed or if inhaled	[3]
H319	Causes serious eye irritation	[3]
H335	May cause respiratory irritation	[3]
Classification	Harmful, Irritant, Lachrymatory	[3]

| Precautionary Statements | P261, P271, P280 [\[3\]](#) |

Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.[\[2\]](#)[\[6\]](#)[\[7\]](#)

Synthesis and Purification

The most prevalent and efficient synthesis of **Methyl 2-(bromomethyl)-5-chlorobenzoate** involves the free-radical bromination of its precursor, Methyl 5-chloro-2-methylbenzoate. This reaction selectively targets the benzylic protons due to the stability of the resulting benzylic radical intermediate.

[Click to download full resolution via product page](#)

Caption: Synthesis of the title compound via radical bromination.

Detailed Experimental Protocol: Radical Bromination

This protocol is based on a standard procedure for benzylic bromination.[\[8\]](#)

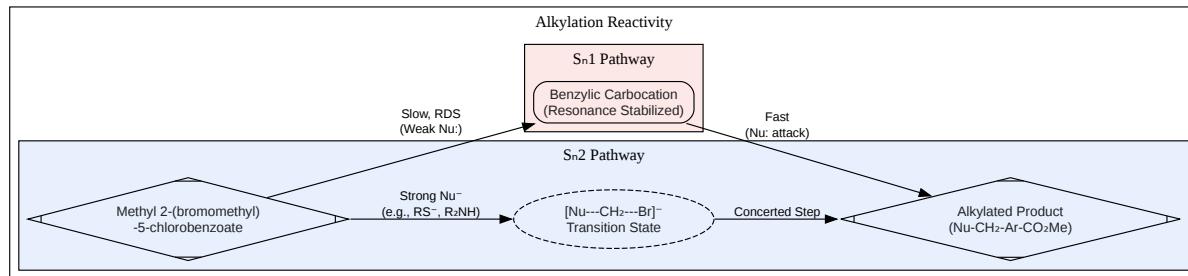
- **Reaction Setup:** In a reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 5-chloro-2-methylbenzoate (10.0 g, 54 mmol, 1.0 eq) in 1,2-dichloroethane (300 mL).
- **Addition of Reagents:** To the solution, add N-bromosuccinimide (NBS) (10.6 g, 59.5 mmol, 1.1 eq) and the radical initiator azobisisobutyronitrile (AIBN) (200 mg, catalytic amount).[\[8\]](#) The use of AIBN is critical; upon heating or irradiation, it decomposes to generate free radicals that initiate the chain reaction, while NBS serves as a constant, low-concentration source of bromine.
- **Reaction Conditions:** Irradiate the stirred reaction mixture with a suitable lamp (photocatalytic conditions) for 2 hours.[\[8\]](#) The progress of the reaction can be monitored by TLC or GC-MS.
- **Work-up:** After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Concentrate the solvent under reduced pressure to obtain the crude residue.
- **Purification:** Purify the crude product by silica gel column chromatography. Elute with a gradient of heptane/dichloromethane (e.g., 9:1, 4:1, 1:1) to separate the product from byproducts and unreacted starting material.[\[8\]](#) This typically affords the title compound as a light yellow solid with a yield of approximately 83%.[\[8\]](#)

Spectroscopic Characterization

Structural confirmation is paramount. While a comprehensive dataset is best obtained experimentally, the following summarizes known and expected spectroscopic features.

Table 3: Spectroscopic Data Summary

Technique	Key Features and Expected Values	Source
¹ H NMR	<p>(300 MHz, CDCl₃) δ (ppm):</p> <p>7.98 (d, J=2.1 Hz, 1H, Ar-H), 7.49 (dd, J=2.2, 8.2 Hz, 1H, Ar-H), 7.43 (d, J=8.2 Hz, 1H, Ar-H), 4.93 (s, 2H, -CH₂Br), 3.97 (s, 3H, -OCH₃).</p>	[8]
¹³ C NMR	Expected: δ ~166 (C=O), ~140-128 (Aromatic C), ~52 (-OCH ₃), ~30 (-CH ₂ Br).	Inferred
IR	Expected: ν ~1720 cm ⁻¹ (C=O stretch, ester), ~3100-3000 cm ⁻¹ (Aromatic C-H stretch), ~1250 cm ⁻¹ (C-O stretch), ~700-600 cm ⁻¹ (C-Br, C-Cl stretch).	Inferred


| MS (EI) | Expected: M⁺ peaks at m/z 262/264/266 due to Br and Cl isotopes. Key fragment: loss of Br to form a stable benzylic carbocation. | Inferred |

Reactivity and Mechanistic Considerations

The synthetic utility of **Methyl 2-(bromomethyl)-5-chlorobenzoate** stems from the high reactivity of the bromomethyl group. As a primary benzylic halide, it is an excellent electrophile for alkylation reactions with a wide range of nucleophiles. It can react via both S_n1 and S_n2 pathways, with the operative mechanism depending on the reaction conditions.

- S_n2 Mechanism: This pathway is favored by strong nucleophiles (e.g., thiolates, amines, alkoxides) and polar aprotic solvents (e.g., DMF, Acetone). The reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon as the bromide ion departs.
- S_n1 Mechanism: This pathway is favored by weak nucleophiles and polar protic solvents (e.g., ethanol, water) that can stabilize the formation of a carbocation intermediate. The

benzylic carbocation formed upon departure of the bromide is resonance-stabilized by the adjacent benzene ring, making this pathway viable under appropriate conditions.

[Click to download full resolution via product page](#)

Caption: Competing S_{n1} and S_{n2} pathways for alkylation reactions.

Applications in Pharmaceutical and Materials Synthesis

This reagent is a key intermediate in the synthesis of diverse molecular targets. Its bifunctional nature allows for sequential or one-pot modifications to build complexity.

Synthesis of Pharmaceutical Intermediates

The compound is widely used to construct scaffolds for various therapeutic agents, including those with anti-inflammatory and anti-cancer properties.^[1] A primary application is in the synthesis of substituted benzofurans, a common motif in biologically active molecules.^{[9][10]}

Exemplary Workflow: Synthesis of a Benzofuran Derivative

A common strategy involves the O-alkylation of a substituted phenol, followed by an intramolecular cyclization reaction.

- O-Alkylation: **Methyl 2-(bromomethyl)-5-chlorobenzoate** is used to alkylate the hydroxyl group of a substituted phenol (e.g., 2-hydroxyacetophenone) under basic conditions (e.g., K_2CO_3 in DMF).
- Intramolecular Cyclization: The resulting ether intermediate can then undergo various types of cyclization reactions, often catalyzed by transition metals or promoted by acid, to form the benzofuran ring system.[11][12] This approach provides a modular route to highly functionalized benzofurans.

Materials Science

In materials science, **Methyl 2-(bromomethyl)-5-chlorobenzoate** can be used to modify polymers.[1] By grafting this molecule onto a polymer backbone, the reactive sites (ester and halide) can be used for further cross-linking or functionalization, thereby enhancing properties such as thermal stability and mechanical strength.[1]

Agrochemicals

The compound also serves as a precursor in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides that protect crops.[1]

Conclusion

Methyl 2-(bromomethyl)-5-chlorobenzoate is a high-value, versatile chemical intermediate. Its well-defined synthesis, predictable reactivity as a potent alkylating agent, and demonstrated utility make it an indispensable tool for chemists in both academic and industrial research. A thorough understanding of its properties, handling requirements, and reaction mechanisms, as outlined in this guide, enables researchers to leverage its full potential in the creation of novel pharmaceuticals, advanced materials, and other valuable chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. METHYL 2-BROMOMETHYL-5-CHLORO-BENZOATE | CymitQuimica [cymitquimica.com]
- 3. 668262-52-0 Cas No. | Methyl 2-(bromomethyl)-5-chlorobenzoate | Apollo [store.apolloscientific.co.uk]
- 4. bocsci.com [bocsci.com]
- 5. 668262-52-0|Methyl 2-(bromomethyl)-5-chlorobenzoate|BLD Pharm [bldpharm.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. Methyl 2-(bromomethyl)-5-chlorobenzoate [myskinrecipes.com]
- 8. METHYL 2-BROMOMETHYL-5-CHLORO-BENZOATE | 668262-52-0 [chemicalbook.com]
- 9. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzofuran synthesis [organic-chemistry.org]
- To cite this document: BenchChem. [Methyl 2-(bromomethyl)-5-chlorobenzoate CAS number 668262-52-0]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1424934#methyl-2-bromomethyl-5-chlorobenzoate-cas-number-668262-52-0>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com